molecular formula C12H9N3O B6468410 4-phenoxypyrazolo[1,5-a]pyrazine CAS No. 2640896-28-0

4-phenoxypyrazolo[1,5-a]pyrazine

Cat. No.: B6468410
CAS No.: 2640896-28-0
M. Wt: 211.22 g/mol
InChI Key: OJGKGKCYPGYMEE-UHFFFAOYSA-N
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Description

4-Phenoxypyrazolo[1,5-a]pyrazine is an organic compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol . It features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors . The scaffold is part of a class of nitrogen-containing heterocycles that are frequently explored for their potential to interact with enzyme active sites, such as the ATP-binding pockets of various kinases . While the specific biological activity and mechanism of action for this compound require further experimental investigation, related pyrazine-based small molecules have been developed as potent and selective inhibitors for targets including BTK, FLT3, and RET . This compound is supplied for research purposes to support chemical biology, drug discovery, and the synthesis of novel therapeutic agents. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-2-4-10(5-3-1)16-12-11-6-7-14-15(11)9-8-13-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGKGKCYPGYMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenoxypyrazolo 1,5 a Pyrazine and Its Analogues

General Synthetic Strategies for Pyrazolo[1,5-a]pyrazine (B3255129) Ring Systems

The construction of the pyrazolo[1,5-a]pyrazine scaffold, a fused bicyclic system, is a critical first step. General strategies typically involve the annulation of a pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) precursor.

Cyclization reactions represent the most fundamental approach to building the pyrazolo[1,5-a]pyrazine core. These methods generally involve the reaction of a suitably functionalized pyrazole with a synthon that provides the necessary atoms for the pyrazine ring. A prevalent strategy for the analogous pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov This involves the 5-aminopyrazole acting as a nucleophile, which attacks the carbonyl carbons, followed by cyclization to form the six-membered ring. nih.gov

For the synthesis of the pyrazolo[1,5-a]pyrazine system, a different precursor arrangement is necessary to form the pyrazine ring, which has nitrogens at the 1- and 4-positions. A logical and established approach for pyrazine ring formation is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Extending this to the fused system, a key strategy involves the cyclocondensation of an N-substituted aminopyrazole with a suitable dielectrophile.

One documented route involves the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones. This is achieved through the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines such as 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine. This reaction proceeds via a microwave-assisted, one-step, solvent-free process, demonstrating an efficient cyclization to form the pyrazinone ring of the scaffold.

Another established method for forming similar fused pyrazolo-azine systems is the reaction of 5-aminopyrazoles with various bielectrophilic partners. nih.gov While many documented examples lead to the pyrimidine (B1678525) analogue, nih.govbeilstein-journals.org the principle can be adapted for pyrazine formation using appropriate 1,2-dielectrophilic synthons.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that contains the essential parts of all starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, convergence, and ease of execution, making it a powerful tool for generating chemical libraries of drug-like molecules. researchgate.net

While MCRs have been successfully employed for the synthesis of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, researchgate.netnih.gov their specific application to form the pyrazolo[1,5-a]pyrazine core is less documented. For pyrazolo[1,5-a]pyrimidines, three-component reactions of 3-aminopyrazoles, aldehydes, and activated methylene (B1212753) compounds like malononitrile (B47326) are well-established. nih.gov Another approach involves the reaction of 3,5-diaminopyrazole derivatives with triethyl orthoformate and compounds containing an activated methylene group. researchgate.net These examples highlight the potential of MCRs in this area, suggesting that a carefully designed MCR involving a pyrazole precursor and appropriate reactants could provide a convergent and efficient route to the pyrazolo[1,5-a]pyrazine system.

Specific Synthetic Routes to 4-Substituted Pyrazolo[1,5-a]pyrazines

The introduction of substituents at the 4-position is crucial for modulating the properties of the pyrazolo[1,5-a]pyrazine core. The synthesis of the title compound, 4-phenoxypyrazolo[1,5-a]pyrazine, hinges on these specific functionalization reactions.

The most direct and plausible method for introducing a phenoxy group onto the 4-position of the pyrazolo[1,5-a]pyrazine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is common for electron-deficient heterocyclic systems. libretexts.orglibretexts.org The pyrazolo[1,5-a]pyrazine scaffold, with its two nitrogen atoms in the six-membered ring, is sufficiently electron-deficient to be susceptible to nucleophilic attack, particularly when a good leaving group is present at the target position.

The key intermediate for this transformation is a 4-halopyrazolo[1,5-a]pyrazine, typically 4-chloropyrazolo[1,5-a]pyrazine (B1430154). The chlorine atom at the 4-position serves as a leaving group that can be displaced by a nucleophile. It has been demonstrated that 4-chloropyrazolo[1,5-a]pyrazines can react with carbon nucleophiles, confirming the viability of this position for substitution.

The SNAr mechanism for this transformation involves two main steps:

Addition Step : The nucleophile, in this case, the phenoxide ion (PhO⁻), attacks the C4 carbon of the pyrazolo[1,5-a]pyrazine ring, which bears the chloro substituent. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the ring system and stabilized by the electronegative nitrogen atoms.

Elimination Step : The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

The reaction is typically carried out by treating the 4-chloropyrazolo[1,5-a]pyrazine with phenol (B47542) in the presence of a base (to generate the phenoxide nucleophile) or with a pre-formed salt like sodium phenoxide. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is generally used to facilitate the reaction.

Table 1: Proposed Conditions for Nucleophilic Aromatic Substitution
Reactant 1Reactant 2Base (if applicable)SolventPlausible Conditions
4-Chloropyrazolo[1,5-a]pyrazinePhenolK₂CO₃ or NaHDMF, DMSOHeating
4-Chloropyrazolo[1,5-a]pyrazineSodium PhenoxideN/ADMF, DMSOHeating

The synthesis of the key 4-chloropyrazolo[1,5-a]pyrazine intermediate is a critical step. A common and effective strategy for preparing halo-N-heterocycles is the chlorination of the corresponding heterocyclic ketone or "one" derivative.

A plausible synthetic sequence is as follows:

Formation of Pyrazolo[1,5-a]pyrazin-4(5H)-one : As previously mentioned, substituted versions of this precursor can be synthesized via the cyclocondensation of N-alkylated pyrazole esters with amines. A general route would involve the cyclization of an appropriate aminopyrazole derivative with a synthon providing a two-carbon unit, leading to the formation of the pyrazinone ring.

Chlorination : The resulting pyrazolo[1,5-a]pyrazin-4(5H)-one, which is a cyclic amide (lactam), can then be converted to 4-chloropyrazolo[1,5-a]pyrazine. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating. This reaction is a standard method for converting heterocyclic ketones and amides into their corresponding chloro derivatives, which are versatile intermediates for SNAr reactions.

Table 2: Key Precursor Synthesis Strategy
Starting MaterialReagent(s)IntermediateReagent(s)Key Precursor
Aminopyrazole derivativeAppropriate C2-dielectrophilePyrazolo[1,5-a]pyrazin-4(5H)-onePOCl₃4-Chloropyrazolo[1,5-a]pyrazine

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Microwave-assisted synthesis has been shown to be a highly effective technique for the construction of related heterocyclic systems. For instance, the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives was successfully achieved in good yield under microwave-assisted, solvent-free conditions. This method significantly reduces reaction times and avoids the use of potentially harmful solvents.

Other green chemistry approaches that are applicable include:

Ultrasound Irradiation : Sonochemistry can enhance reaction rates and yields, and has been applied to the synthesis of pyrazolo[1,5-a]pyrimidines, often in aqueous media. researchgate.net

Use of Greener Solvents : Employing water or other environmentally benign solvents in place of traditional volatile organic compounds. researchgate.net

Catalysis : The use of catalysts, including metal catalysts or organocatalysts, can enable reactions under milder conditions and improve selectivity, minimizing by-product formation. While many examples focus on related scaffolds, rsc.org the principles are broadly applicable.

These advanced methods offer promising avenues for the efficient and environmentally conscious production of this compound and its analogues.

Microwave-Assisted Synthesis in Pyrazolo[1,5-a]pyrazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.gov This technology has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, a closely related class of compounds. For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation provides a rapid and efficient route to pyrazolo[1,5-a]pyrimidines. nih.gov This method significantly reduces reaction times from hours to minutes compared to conventional heating, often resulting in higher purity products. nih.gov

Similarly, microwave irradiation has been employed in the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. The reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines like 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine proceeds in good yield under microwave-assisted, solvent-free conditions. nih.gov These findings suggest the high potential of microwave technology for the efficient synthesis of this compound, likely through the reaction of a suitably substituted 4-chloropyrazolo[1,5-a]pyrazine with phenol under microwave irradiation. Further research in this specific area would be beneficial.

A study on the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated the effectiveness of microwave irradiation (MWI) in a two-step sequence. rsc.org The initial step involved the solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under MWI to produce β-enaminones in high yields (83–97%). rsc.org The subsequent solvent-free reaction of these intermediates with 3-methyl-1H-pyrazol-5-amine under MWI at 180 °C afforded the desired pyrazolo[1,5-a]pyrimidines in excellent yields (88–96%). rsc.org

Reactant 1Reactant 2ConditionsProductYield (%)Reference
3-Amino-1H-pyrazoles, Aldehydesβ-Dicarbonyl compoundsMicrowave irradiationPyrazolo[1,5-a]pyrimidinesHigh nih.gov
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate2-(2-Aminoethoxy)ethanolMicrowave-assisted, solvent-freeSubstituted pyrazolo[1,5-a]pyrazin-4(5H)-oneGood nih.gov
Methyl ketonesN,N-Dimethylformamide-dimethylacetalMWI, 160 °C, 15 minβ-Enaminones83-97 rsc.org
β-Enaminones3-Methyl-1H-pyrazol-5-amineMWI, 180 °C7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines88-96 rsc.org

Solvent-Free and Catalytic Methods for Efficient Synthesis

The development of solvent-free and catalytic synthetic methods is a cornerstone of green chemistry, aiming to reduce environmental impact and improve economic efficiency. researchgate.net For the synthesis of pyrazolo[1,5-a]pyrimidines, solvent-free reactions have proven effective. For example, the reaction of 5-amino-1H-pyrazoles with β-triketones under solvent-free conditions leads to the formation of fused pyrazolo[1,5-a]pyrimidines in good yields. researchgate.net

Catalytic methods, particularly those employing transition metals like palladium, have been instrumental in the functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enable the introduction of various substituents, including aryl and amino groups, onto the heterocyclic scaffold. nih.gov For instance, the Suzuki coupling of a chlorinated pyrazolo[1,5-a]pyrimidine with boronic acids or esters in the presence of a palladium catalyst is a common strategy. nih.gov Similarly, the Buchwald-Hartwig reaction can be used to introduce amino functionalities. nih.gov These catalytic methods offer a versatile approach to synthesizing a wide range of analogues of this compound.

A notable example is the synthesis of 4-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine, a key intermediate, which can then undergo nucleophilic substitution. google.com The reaction of this chloro derivative with various amines or alcohols, potentially including phenol, in the presence of a suitable base, would lead to the desired substituted pyrazolo[1,5-a]pyrazines. google.com

ReactantsConditionsProductYield (%)Reference
5-Amino-1H-pyrazoles, β-TriketonesSolvent-freeFused pyrazolo[1,5-a]pyrimidinesGood researchgate.net
Chlorinated pyrazolo[1,5-a]pyrimidine, Boronic acid/esterPalladium catalystAryl-substituted pyrazolo[1,5-a]pyrimidine55-61 nih.gov
Chlorinated pyrazolo[1,5-a]pyrimidine, AminePalladium catalyst (Buchwald-Hartwig)Amino-substituted pyrazolo[1,5-a]pyrimidine54 (for two steps) nih.gov
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine, Amine/AlcoholBaseSubstituted pyrazolo[1,5-a]pyrazinesNot specified google.com

Purification and Spectroscopic Characterization of this compound Derivatives

Following synthesis, the isolation and comprehensive characterization of the target compounds are paramount to confirm their identity, purity, and structure.

Methodologies for Compound Isolation and Purity Assessment

The purification of pyrazolo[1,5-a]pyrazine derivatives typically involves standard chromatographic techniques. Column chromatography using silica (B1680970) gel is a widely employed method for separating the desired product from unreacted starting materials and byproducts. ias.ac.in The choice of eluent system, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is optimized to achieve effective separation. ias.ac.in

Purity assessment is commonly performed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). TLC provides a quick and convenient way to monitor the progress of a reaction and the purity of the fractions collected from column chromatography. ias.ac.in HPLC offers a more quantitative assessment of purity. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its analogues. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In the ¹H NMR spectrum of a pyrazolo[1,5-a]pyrazine derivative, the chemical shifts, coupling constants, and integration of the signals provide valuable information about the number and connectivity of protons in the molecule. chemicalbook.comchemicalbook.com For instance, the protons on the pyrazole and pyrazine rings will appear in the aromatic region of the spectrum, and their specific chemical shifts and coupling patterns can help to confirm the substitution pattern. researchgate.net The protons of the phenoxy group will also give rise to characteristic signals in the aromatic region.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish the connectivity between protons and carbons, providing unambiguous structural assignments. nih.gov

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. ias.ac.in High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the synthesized molecule. nih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of pyrazolo[1,5-a]pyrazine derivatives. The resulting mass spectrum shows the molecular ion peak (M⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner. Analysis of these fragments can help to confirm the presence of the pyrazolo[1,5-a]pyrazine core and the phenoxy substituent.

X-ray Crystallography for Definitive Structural Determination

While NMR and MS provide strong evidence for the structure of a compound, single-crystal X-ray diffraction analysis offers the most definitive structural determination. nih.govnih.gov This technique provides a three-dimensional model of the molecule, showing the precise arrangement of atoms and the bond lengths and angles. nih.gov

For novel pyrazolo[1,5-a]pyrazine derivatives, obtaining a single crystal suitable for X-ray analysis is highly desirable to unambiguously confirm the proposed structure. nih.govnih.gov The resulting crystal structure provides invaluable information about the molecular geometry, conformation, and intermolecular interactions in the solid state. nih.gov

Biological Evaluation and Pharmacological Profiling of 4 Phenoxypyrazolo 1,5 a Pyrazine Derivatives

In Vitro Assessments of Biological Activity

The in vitro evaluation of pyrazolo[1,5-a]pyrazine (B3255129) and its analogs has unveiled a broad array of biological activities. These laboratory-based assessments are crucial for identifying and characterizing the pharmacological profile of new chemical entities, providing foundational data on their potential therapeutic applications.

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazine scaffolds have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines.

A series of chalcone-linked pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for antiproliferative activity against lung (A549), breast (MDA-MB-231), and prostate (DU-145) cancer cell lines. rsc.org One of the most active compounds exhibited an IC₅₀ value of 2.6 μM against the MDA-MB-231 cell line. rsc.org Further studies on pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives showed cytotoxic effects on the A549 lung adenocarcinoma cell line. nih.gov Two specific derivatives at a concentration of 160 µM increased the cell death rate to 50%. nih.gov

Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, which are tricyclic derivatives, exhibited strong cytotoxic activity against several cancer cell lines, including prostate (PC-3), pancreatic (BxPC-3), and colorectal (HCT 116) cancer cells, with IC₅₀ values in the low micromolar to nanomolar range. mdpi.com For instance, the most potent compound showed IC₅₀ values of 0.17–0.36 μM against PC-3 cells and 0.13–0.26 μM against BxPC-3 cells. mdpi.com Other research has identified pyrazolo[1,5-a]pyrimidine derivatives with specific antiproliferative activity in colorectal cancer cell lines like HCT116 at micromolar concentrations. nih.gov

Compound ClassCell LineActivityReference
Chalcone-linked pyrazolo[1,5-a]pyrimidinesMDA-MB-231 (Breast)IC₅₀ = 2.6 μM rsc.org
Chalcone-linked pyrazolo[1,5-a]pyrimidinesA549 (Lung)IC₅₀ = 2.6 to 34.9 μM rsc.org
Chalcone-linked pyrazolo[1,5-a]pyrimidinesDU-145 (Prostate)IC₅₀ = 2.6 to 34.9 μM rsc.org
Pyrazolo[1,5-a]pyrazine-4(5H)-onesA549 (Lung)50% cell death at 160 µM nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesPC-3 (Prostate)IC₅₀ = 0.17–0.36 µM mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesBxPC-3 (Pancreatic)IC₅₀ = 0.13–0.26 µM mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesHCT 116 (Colorectal)IC₅₀ = 0.39–0.6 µM mdpi.com
Pyrazolo[1,5-a]-1,3,5-triazine myoseverin (B1677587) derivativesColorectal cancer cell linesMicromolar activity nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for potent and selective protein kinase inhibitors, which are crucial targets in cancer therapy. nih.govrsc.org

Derivatives have shown strong inhibitory activity against Tropomyosin receptor kinases (Trks), which are vital in cellular signaling pathways. mdpi.com Two marketed drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com For example, certain picolinamide-substituted derivatives demonstrated excellent enzymatic inhibition of TrkA with IC₅₀ values as low as 1.7 nM. mdpi.com The pyrazolo[1,5-a]pyrimidine core typically forms a key hydrogen bond interaction with the hinge region of the kinase. mdpi.com

Pim-1 kinase is another significant target. Starting from a virtual screening hit with an initial potency of 52 μM, optimization led to pyrazolo[1,5-a]pyrimidine compounds that strongly inhibit Pim-1 and Flt-3 kinases. nih.govnih.gov Selected compounds from this series showed potent cellular activity by suppressing the phosphorylation of the BAD protein at submicromolar concentrations. nih.govnih.govpsu.edu

Furthermore, this scaffold has been utilized to develop inhibitors for a wide range of other kinases, including EGFR, B-Raf, and MEK, which are relevant in the treatment of non-small cell lung cancer and melanoma. nih.govrsc.org

Kinase TargetCompound ClassActivityReference
TrkAPicolinamide-substituted pyrazolo[1,5-a]pyrimidinesIC₅₀ = 1.7 nM mdpi.com
Pim-1Pyrazolo[1,5-a]pyrimidinesInitial Hit: IC₅₀ = 52 µM nih.gov
Pim-1 / Flt-3Optimized pyrazolo[1,5-a]pyrimidinesPotent inhibition nih.govnih.gov
EGFRPyrazolo[1,5-a]pyrimidine derivativesPromising for NSCLC rsc.org
B-Raf / MEKPyrazolo[1,5-a]pyrimidine derivativesRelevant for melanoma rsc.org

A series of 3-phenylpyrazolo[1,5-a]pyrimidines have been synthesized and found to possess affinity for the human Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.gov The CRF1 receptor is a key mediator of physiological and behavioral responses to stress, making its antagonists potential treatments for anxiety and depression. mdpi.commdpi.com

Optimization of this scaffold has led to the discovery of potent and selective CRF1 antagonists. researchgate.net For example, the pyrazolo[1,5-a]-1,3,5-triazine derivative 12-3 was identified as a potent antagonist with an IC₅₀ of 4.7 nM for the human CRF1 receptor. researchgate.net Similarly, research on pyrazolo[1,5-a]pyridine (B1195680) derivatives identified compound 46 (E2508) as a potent and orally active CRF1 receptor antagonist, which has advanced into clinical trials. nih.gov Low nanomolar CRF1 receptor antagonists have also been identified from a heteroatom-linked pyrazine (B50134) chemotype, with the most potent compound showing a Kᵢ of 11 nM. nih.gov The development of such antagonists has recently gained new momentum as a potential treatment for congenital adrenal hyperplasia (CAH). mdpi.com

Compound SeriesReceptor TargetPotencyReference
Pyrazolo[1,5-a]-1,3,5-triazineshCRF1IC₅₀ = 4.7 nM (for compound 12-3) researchgate.net
Pyrazolo[1,5-a]pyridinesCRF1Potent activity (for compound 46) nih.gov
Heteroatom-linked pyrazinesCRF1Kᵢ = 11 nM nih.gov
3-Phenylpyrazolo[1,5-a]pyrimidineshCRF1Active series nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its antimicrobial properties, with various derivatives showing efficacy against a range of bacterial and fungal pathogens. ias.ac.in

In one study, newly synthesized pyrazolo[1,5-a]pyrimidine derivatives containing a sulfathiazole (B1682510) moiety were evaluated for their antimicrobial activity. nih.govsemanticscholar.org Most of these compounds demonstrated good antibacterial and antifungal activity. nih.govsemanticscholar.org Another study focused on cycloalkane ring-fused pyrazolo[1,5-a]pyrimidines, identifying several compounds as the most active against both Gram-positive and Gram-negative bacterial species. nih.gov For instance, compound 10i , featuring two 4-bromophenyl moieties, showed increased reactivity compared to the standard ampicillin. nih.gov

The antifungal potential has also been a significant area of investigation. Pyrazoles and their derivatives are known for their antifungal and insecticidal properties. mdpi.com Specifically, 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were tested against five phytopathogenic fungi. nih.gov Several compounds were effective, with derivative 4j inhibiting the growth of Alternaria solani with an EC₅₀ value of 17.11 µg/mL, and derivative 4h inhibiting Cytospora sp. and Fusarium solani with EC₅₀ values of 27.32 and 21.04 µg/mL, respectively. nih.gov

Compound ClassTarget OrganismActivityReference
Sulfathiazole-containing pyrazolo[1,5-a]pyrimidinesBacteria and FungiGood activity nih.govsemanticscholar.org
Cycloalkane-fused pyrazolo[1,5-a]pyrimidinesGram-positive and Gram-negative bacteriaCompound 10i showed high activity nih.gov
6,7-diarylpyrazolo[1,5-a]pyrimidinesAlternaria solani (fungus)EC₅₀ = 17.11 µg/mL (for 4j) nih.gov
6,7-diarylpyrazolo[1,5-a]pyrimidinesCytospora sp. (fungus)EC₅₀ = 27.32 µg/mL (for 4h) nih.gov
6,7-diarylpyrazolo[1,5-a]pyrimidinesFusarium solani (fungus)EC₅₀ = 21.04 µg/mL (for 4h) nih.gov

Several studies have investigated the antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives through various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. johnshopkins.eduniscpr.res.inmdpi.com

A study on pyrazolo[1,5-a]pyrimidine derivatives incorporating a thiazol-2-yldiazenyl moiety found that several compounds exhibited significant antioxidant properties, even outperforming the standard ascorbic acid in some cases. africaresearchconnects.com Another comprehensive study evaluated a series of pyrazolo[1,5-a]pyrimidine-based compounds for their total antioxidant capacity, iron-reducing power, and scavenging activity against DPPH and ABTS radicals. johnshopkins.edunih.gov Compound 3l from this series showed the highest antioxidant activity, with a DPPH scavenging IC₅₀ of 18.77 µg/ml and an ABTS scavenging activity of 40.44%, compared to ascorbic acid (IC₅₀ = 4.28 µg/ml for DPPH; 38.84% for ABTS). johnshopkins.edunih.gov

Research on pyrazolo[1,5-a]pyrimidine derivatives incorporating a phenylsulfonyl group also highlighted their protective effects against free radical-induced damage. nanobioletters.com Compounds containing phenolic groups or additional sulfur and nitrogen atoms, such as in a benzothiazole (B30560) ring, displayed high antioxidant activity. nanobioletters.com

Compound SeriesAssayResultReference
Thiazol-2-yldiazenyl pyrazolo[1,5-a]pyrimidinesAntioxidant screeningSignificant activity, some better than ascorbic acid africaresearchconnects.com
Pyrazolo[1,5-a]pyrimidine derivative 3lDPPH ScavengingIC₅₀ = 18.77 µg/ml johnshopkins.edunih.gov
Pyrazolo[1,5-a]pyrimidine derivative 3lABTS Scavenging40.44% inhibition johnshopkins.edunih.gov
Ascorbic Acid (Standard)DPPH ScavengingIC₅₀ = 4.28 µg/ml johnshopkins.edunih.gov
Ascorbic Acid (Standard)ABTS Scavenging38.84% inhibition johnshopkins.edunih.gov
Phenylsulfonyl-containing pyrazolo[1,5-a]pyrimidinesFree radical scavengingHigh activity, especially with phenolic or benzothiazole groups nanobioletters.com

Beyond the aforementioned activities, pyrazolo[1,5-a]pyrazine analogs have been evaluated in other pharmacological screens, revealing potential for GABAA receptor modulation and antidiabetic effects.

GABA-A Receptor Modulation: Derivatives of the related pyrazolo[1,5-a]quinazoline scaffold have been identified as modulators of the γ-aminobutyric acid type A (GABAA) receptor. nih.govmdpi.comnih.gov The GABAA receptor is the principal inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. researchgate.net Electrophysiological studies on recombinant GABAA receptors expressed in Xenopus laevis oocytes have been used to assess the modulatory effects of these compounds. nih.govmdpi.commdpi.com For example, the ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate derivative 14 was found to enhance the chlorine current by up to +85% at 100 µM. mdpi.com

Antidiabetic Activity: Certain pyrazolo[1,5-a]pyrimidine derivatives have been screened for their potential as antidiabetic agents by assessing their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. johnshopkins.edu In one study, compound 3l demonstrated the strongest inhibition of α-amylase with a percent inhibition of 72.91%, which was superior to the standard drug acarbose (B1664774) (67.92%). johnshopkins.edunih.gov This suggests a potential application for these compounds in managing type 2 diabetes.

Pharmacological ScreenCompound Series / DerivativeFindingReference
GABAA Receptor ModulationPyrazolo[1,5-a]quinazolinesIdentified as positive and negative modulators nih.govmdpi.com
GABAA Receptor ModulationDerivative 14 +85% enhancement of chlorine current at 100 µM mdpi.com
Antidiabetic (α-amylase inhibition)Pyrazolo[1,5-a]pyrimidine 3l 72.91% inhibition johnshopkins.edunih.gov
Antidiabetic (α-amylase inhibition)Acarbose (Standard)67.92% inhibition johnshopkins.edunih.gov

In Vivo Studies in Preclinical Animal Models (Excluding Human Clinical Data)

The in vivo assessment of pyrazolo[1,5-a]pyrazine derivatives has been crucial in understanding their therapeutic potential and mechanism of action in a physiological context. These studies have spanned various disease models, providing a bridge between in vitro activity and potential clinical utility.

The ability of a drug candidate to interact with its intended target in a living organism is a critical step in its development. For pyrazolo[1,5-a]pyrazine derivatives, target engagement has been demonstrated in animal models for neurological targets.

In a study focused on the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were evaluated. A key compound from this series demonstrated a dose-dependent occupation of the mGluR2 receptor in a rodent model. This pharmacokinetic-pharmacodynamic (PK-PD) relationship confirmed that the compound could reach its target in the central nervous system and exert its modulatory effects.

Table 1: In Vivo Target Engagement of a 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivative

CompoundAnimal ModelTargetMethod of AssessmentOutcome
mGluR2 NAM Compound 11RodentmGluR2PK-PD analysisDose-dependent receptor occupancy

Following the confirmation of target engagement, the next step is to evaluate the pharmacodynamic effects of the compounds in relevant disease models. Derivatives of the pyrazolo[1,5-a]pyrazine scaffold have shown efficacy in models of cognitive disorders and infectious diseases.

A 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative, identified as a potent and selective mGluR2 NAM, was tested in a V-maze cognitive model in rodents. The compound showed pro-cognitive effects, indicating its potential for treating cognitive impairments associated with neurological and psychiatric disorders.

In a different therapeutic area, a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP) derivatives were investigated as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). The lead compound from this series demonstrated significant inhibition of HBV DNA viral load in a HBV AAV mouse model when administered orally. researchgate.net This finding highlights the potential of the pyrazolo[1,5-a]pyrazine scaffold in developing antiviral therapies.

Table 2: Pharmacodynamic Efficacy of Pyrazolo[1,5-a]pyrazine Derivatives in Animal Models

Derivative ClassDisease ModelAnimal ModelKey Finding
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneCognitive ImpairmentRodent (V-maze)Pro-cognitive effects observed
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP)Hepatitis B Virus (HBV) InfectionHBV AAV Mouse ModelInhibition of HBV DNA viral load

Research into the broader physiological effects of pyrazolo[1,5-a]pyrazine derivatives is an emerging area. While direct in vivo data on the modulation of platelet function, innate immunity, or inflammation for this specific scaffold is limited, studies on the closely related pyrazolo[1,5-a]quinazoline scaffold provide insights into the potential anti-inflammatory properties of such heterocyclic systems.

A library of pyrazolo[1,5-a]quinazoline derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. eurjchem.comnih.gov Several compounds were identified as potent inhibitors in cell-based assays, and molecular modeling suggested that they may exert their effects by targeting mitogen-activated protein kinases (MAPKs) such as JNKs. eurjchem.comnih.gov While these are not direct in vivo findings for pyrazolo[1,5-a]pyrazines, they suggest a plausible avenue for future in vivo investigation into the anti-inflammatory potential of the broader class of pyrazolo-fused pyrimidines and pyrazines.

Table 3: Potential for Modulation of Physiological Functions Based on Related Scaffolds

ScaffoldPhysiological Target/SystemMethod of InvestigationPotential Implication for Pyrazolo[1,5-a]pyrazines
Pyrazolo[1,5-a]quinazolineInflammation (NF-κB pathway, MAPKs)In vitro cell-based assays, molecular modelingSuggests potential for in vivo anti-inflammatory activity

Mechanism of Action and Molecular Target Identification for 4 Phenoxypyrazolo 1,5 a Pyrazine Analogues

Elucidation of Molecular Binding Partners and Protein Targets

The pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazine (B3255129) cores are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets. The primary molecular binding partners identified for analogues are protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov

Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of several protein kinases, including:

Phosphoinositide 3-kinase δ (PI3Kδ): This kinase is a key component in immune cell signaling. nih.gov

Cyclin-dependent kinases (CDKs): These enzymes are fundamental to the regulation of the cell cycle. google.comgoogle.com

Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK kinases: These are critical in cancer cell proliferation and survival pathways. nih.gov

The binding mechanism often involves the pyrazolo[1,5-a]pyrimidine nucleus mimicking the purine (B94841) structure of ATP, allowing it to competitively inhibit the kinase's ATP-binding pocket. nih.gov The specific substitutions on the core structure, such as the phenoxy group at the 4-position, would significantly influence the binding affinity and selectivity for different kinases.

Furthermore, some pyrazolo[1,5-a]pyrazin-4-one analogues have been developed as positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2A subunit, highlighting the scaffold's versatility in targeting ion channels in the central nervous system. nih.gov Another area of investigation is their role as allosteric modulators of the Hepatitis B Virus (HBV) core protein, which is essential for viral replication. nih.gov

Investigation of Cellular Pathways and Signaling Cascades Perturbed by the Compound

The engagement of pyrazolo[1,5-a]pyrazine analogues with their molecular targets leads to the perturbation of various cellular pathways and signaling cascades.

Cancer-Related Pathways: By inhibiting protein kinases like PI3Kδ and CDKs, these compounds can disrupt key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway and the cell cycle progression pathways. nih.govnih.gov Dysregulation of these pathways is a hallmark of cancer, and their inhibition can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death). researchgate.net

Inflammatory Signaling: The inhibition of phosphodiesterases (PDEs), particularly PDE4, by some pyrazolo[1,5-a]-1,3,5-triazine analogues suggests a potential role in modulating inflammatory responses. nih.gov PDE4 inhibition leads to increased intracellular levels of cyclic AMP (cAMP), which has broad anti-inflammatory effects.

Neurotransmitter Signaling: As positive allosteric modulators of GluN2A-containing NMDA receptors, pyrazolo[1,5-a]pyrazin-4-one analogues can enhance glutamatergic neurotransmission. nih.gov This has therapeutic implications for neurological and psychiatric disorders where this pathway is dysregulated.

Gene Expression Profiling and Proteomic Analysis in Response to Compound Treatment

While specific gene expression or proteomic studies on 4-phenoxypyrazolo[1,5-a]pyrazine are not available, research on related compounds provides insights into the potential cellular responses.

Whole-cell proteomic analysis of macrophages infected with Mycobacterium avium has highlighted the dysregulation of iron homeostasis-associated proteins. nih.govresearchgate.net Given that some pyrazolo[1,5-a]pyrimidine analogues are investigated for their antitubercular activity via iron chelation, it is plausible that treatment with such compounds would lead to significant changes in the expression of genes and proteins involved in iron uptake, storage, and utilization in both the host cells and the mycobacteria.

In the context of cancer, treatment with kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold would be expected to alter the expression of genes downstream of the targeted kinases. For example, inhibition of the PI3K/Akt pathway would likely lead to changes in the expression of genes that control cell survival and proliferation.

Biochemical Characterization of Enzyme Inhibition or Receptor Modulation

The biochemical characterization of pyrazolo[1,5-a]pyrazine analogues has revealed their potential as inhibitors of various enzymes and modulators of receptors.

Enzyme Inhibition: Many derivatives have been synthesized and evaluated as inhibitors of different enzyme families. The following table summarizes the inhibitory activities of some representative pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]-1,3,5-triazine analogues against their respective target enzymes.

Compound ClassTarget EnzymeIC50 ValuesReference
Indol-4-yl-pyrazolo[1,5-a]pyrimidinePI3KδLow nanomolar range nih.gov
Pyrazolo[1,5-a]pyrimidine-5,7-diamineCDKsNot specified google.com
Pyrazolo[1,5-a]-1,3,5-triazinescAMP phosphodiesterasePotency up to 185 times that of theophylline nih.gov

Receptor Modulation: The pyrazolo[1,5-a]pyrazin-4-one scaffold has been identified as a core structure for the development of positive allosteric modulators (PAMs) of NMDA receptors. These compounds enhance the receptor's response to its endogenous ligand, glutamate (B1630785). nih.gov

Structure Activity Relationship Sar Studies of 4 Phenoxypyrazolo 1,5 a Pyrazine Derivatives

Rational Design Principles for Structural Diversification of the Pyrazolo[1,5-a]pyrazine (B3255129) Core

The rational design of derivatives based on the pyrazolo[1,5-a]pyrazine core involves several key principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The fused bicyclic system offers a rigid and planar framework that is amenable to chemical modifications at multiple positions. nih.gov

Key Design Strategies:

Scaffold Hopping and Isosteric Replacement: The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a common feature in several clinically approved kinase inhibitors. mdpi.comnih.gov The pyrazolo[1,5-a]pyrazine core is an isostere of this successful scaffold and is explored to modulate activity and discover novel intellectual property.

Multi-component Reactions: The use of multi-component reactions allows for the efficient synthesis of highly substituted pyrazolo[1,5-a]pyrimidine derivatives, enabling the rapid generation of compound libraries for screening. mdpi.com

Microwave-Assisted Synthesis: This technique offers a rapid and efficient method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, often with higher yields and reduced environmental impact compared to traditional methods. nih.govbyu.edu

Palladium-Catalyzed Cross-Coupling: These reactions are instrumental in introducing a wide variety of functional groups, which can significantly enhance biological activity and allow for detailed structure-activity relationship (SAR) studies. nih.gov

The selection of appropriate starting materials, such as substituted aminopyrazoles and 1,3-dicarbonyl compounds, is crucial for controlling the substitution pattern on the resulting pyrimidine (B1678525) or pyrazine (B50134) ring, thereby fine-tuning the electronic and steric properties of the final molecule. nih.govnih.gov

Impact of Substituent Modifications on the Phenoxy Moiety on Biological Activity

While specific SAR data for the 4-phenoxypyrazolo[1,5-a]pyrazine scaffold is not extensively detailed in the provided search results, general principles from related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine (B1195680) derivatives can be inferred. The phenoxy group at the C4 position acts as a significant structural element that can influence ligand-target interactions.

Modifications to the phenyl ring of the phenoxy moiety can have a profound impact on biological activity by:

Altering Electronic Properties: Introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the molecule and its ability to form hydrogen bonds or other electronic interactions with the target protein.

Introducing Steric Hindrance or Favorable Contacts: The size and position of substituents can either create steric clashes that hinder binding or introduce favorable van der Waals interactions within the binding pocket.

For instance, in related series, the introduction of fluorine atoms or other halogen-substituted phenyl groups has been shown to enhance interactions with specific amino acid residues in the target protein. mdpi.com

Influence of Substitutions at Other Positions of the Pyrazolo[1,5-a]pyrazine Scaffold

The biological activity of pyrazolo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.gov

Key Positions for Substitution and Their Influence:

Position 3: Substitution at this position with aryl groups has been shown to be important for the activity of Pim-1 inhibitors. nih.gov The introduction of an aryl group at the 3-position significantly increased potency in some cases. nih.gov

Position 5: The introduction of a trans-4-aminocyclohexanol (B47343) group at the 5-position of a pyrazolo[1,5-a]pyrimidine scaffold led to a 100-fold increase in potency for Pim-1 inhibition. nih.gov In other studies, substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position enhanced Trk inhibition. mdpi.com

Position 7: In pyrazolo[1,5-a]pyridine derivatives, substitution at the 7-position with a phenyl group was a key feature for CRF(1) receptor antagonists. nih.gov

The following table summarizes the observed effects of substitutions at various positions on the related pyrazolo[1,5-a]pyrimidine scaffold:

PositionSubstituentBiological TargetEffect on ActivityReference
3PicolinamideTrkASignificant enhancement mdpi.com
3Aryl groupPim-110-fold increase in potency nih.gov
5trans-4-aminocyclohexanolPim-1100-fold increase in potency nih.gov
52,5-difluorophenyl-substituted pyrrolidineTrkIncreased inhibition mdpi.com
7Phenyl groupCRF(1) ReceptorKey for antagonism nih.gov

Identification of Key Pharmacophoric Features for Desired Biological Effects

Pharmacophore modeling is a crucial tool in understanding the key structural features required for a molecule to exert a specific biological effect. For pyrazolo[1,5-a]pyrimidine and related scaffolds, several key pharmacophoric features have been identified.

For inhibitors of phosphodiesterase 4 (PDE4), a five-point pharmacophore model (AHHRR) was developed for pyrazolo[1,5-a]pyridine analogues. nih.gov This model highlights the importance of:

One Hydrogen Bond Acceptor (A): Essential for interaction with key residues in the active site.

Two Hydrophobic Groups (H): Contribute to binding affinity through hydrophobic interactions.

Two Aromatic Rings (R): Important for π-π stacking interactions with aromatic residues in the binding pocket. nih.gov

Docking studies have further revealed crucial hydrogen bond interactions with specific amino acid residues such as Asp392, Asn395, Tyr233, and Gln443 in the active site of PDE4. nih.gov The pyrazolo[1,5-a]pyrimidine moiety itself is often a key feature, forming hinge interactions with residues like Met592 in Trk kinases. mdpi.com The presence of an amide bond at the third position and specific heterocyclic moieties can also be critical for potent inhibition. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach allows for the prediction of the activity of novel, untested compounds and provides insights into the structural features that are important for activity. mdpi.com

For pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting PDE4, a 3D-QSAR model was developed. nih.gov The best pharmacophoric hypothesis, AHHRR.3, yielded a statistically significant model with a good cross-validated correlation coefficient (r²) of 0.8147 and a high regression coefficient (R²) of 0.9545. nih.gov This indicates a strong predictive capability for the model.

In another study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as antimalarial agents, various machine learning algorithms were used to build QSAR models. mdpi.com Recursive feature elimination was employed to select the most significant molecular descriptors from a large pool. mdpi.com The Support Vector Regression (SVR) model was found to be particularly effective for handling the structurally diverse dataset. mdpi.com

These studies demonstrate the utility of QSAR in:

Identifying key molecular descriptors that influence biological activity.

Predicting the potency of new derivatives.

Guiding the design of more effective compounds. mdpi.com

Computational Chemistry and Molecular Modeling in 4 Phenoxypyrazolo 1,5 a Pyrazine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mechanism of potential drug candidates like 4-phenoxypyrazolo[1,5-a]pyrazine. The process involves placing the ligand into the active site of a protein and calculating a score that estimates the binding affinity.

In research involving the related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] nih.govspringernature.comsrce.hrtriazine scaffolds, molecular docking has been successfully employed to identify and optimize inhibitors for various protein targets, particularly protein kinases. nih.govnih.gov For example, docking studies on pyrazolo[1,5-a]pyrimidine derivatives revealed their binding modes within the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov These simulations can identify key interactions, such as hydrogen bonds with hinge region residues and van der Waals contacts within hydrophobic pockets, that are crucial for inhibitory activity. mdpi.com

Similarly, docking simulations for pyrazolo[1,5-a]pyrazin-4-one derivatives, which are structurally similar to this compound, were used to understand their interaction with N-methyl-D-aspartate receptors (NMDARs). nih.gov For a compound like this compound, docking would be used to predict its binding affinity and pose within a target kinase or receptor, guiding the design of analogues with improved potency and selectivity by suggesting modifications to the phenoxy group or the pyrazolopyrazine core to enhance these critical interactions. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the persistence of key intermolecular interactions in a simulated physiological environment.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These methods provide a fundamental understanding of a compound's geometry, electronic structure, and chemical reactivity based on the principles of quantum mechanics.

For the pyrazolo[1,5-a]pyrimidine scaffold, DFT calculations have been used in conjunction with experimental data (NMR spectroscopy) to confirm the structure of newly synthesized compounds. nih.gov Furthermore, DFT and time-dependent DFT (TD-DFT) have been applied to understand the photophysical properties of fluorescent pyrazolo[1,5-a]pyrimidine derivatives, explaining how different substituents influence absorption and emission spectra by altering the electronic landscape of the molecule. rsc.orgresearchgate.net Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict the molecule's reactivity. For this compound, DFT calculations could elucidate the influence of the phenoxy substituent on the electronic properties of the heterocyclic core, providing insight into its intrinsic reactivity and potential metabolic fate. nih.gov

In Silico ADMET Prediction for Research Compound Prioritization (focused on theoretical methods, not specific results for the compound)

A significant cause of failure in drug development is poor pharmacokinetic properties. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are theoretical methods used to estimate these properties before a compound is synthesized, helping to prioritize candidates with a higher probability of success. nih.govsrce.hr These methods rely on models built from large datasets of experimental results. nih.gov

Numerous open-access and commercial software packages (e.g., SwissADME, admetSAR) are available to predict a wide range of properties. springernature.com These tools use various algorithms and models, including those based on quantitative structure-property relationships (QSPR), to estimate parameters such as:

Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Inhibition or substrate activity for cytochrome P450 (CYP) enzymes.

Excretion: Likelihood of renal clearance.

Toxicity: Predictions for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

In studies of related pyrazolo[1,5-a]pyrimidine derivatives, theoretical ADMET predictions have been used to evaluate their drug-likeness and oral bioavailability, confirming their suitability as potential drug candidates. nih.govjohnshopkins.edu This approach allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving significant time and resources.

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method can be either structure-based, relying on docking the library compounds into the target's binding site, or ligand-based, using the structure of a known active compound (like this compound) to find structurally similar molecules.

This approach has been widely used to discover novel inhibitors based on pyrazole (B372694) and pyrazolo-fused heterocyclic cores for targets like protein kinases. researchgate.netnih.govresearchgate.netnih.gov For instance, a virtual screening campaign could start with the this compound scaffold and screen millions of compounds from commercial or internal databases. The top-scoring hits, predicted to have favorable binding energies and interactions, are then selected for experimental testing. semanticscholar.org This process is far more efficient than high-throughput screening of physical compounds. The identified hits can then serve as new starting points for designing focused libraries of novel this compound analogues with diverse substituents to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

Cheminformatics Approaches for Data Analysis and Pattern Recognition

Cheminformatics combines computer and information science to analyze large sets of chemical data. In drug discovery, it is used to find patterns and relationships between chemical structures and their biological activities. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical equations that correlate variations in the physicochemical properties of a group of compounds with their biological activities. nih.gov For a series of compounds like pyrazolo[1,5-a]pyrimidine derivatives, a QSAR study can identify which structural features (e.g., specific substituents at certain positions) are most influential for their inhibitory activity against a target like Pim-1 kinase. researchgate.net These models help researchers understand the SAR and guide the design of new, more potent compounds. mdpi.com By analyzing data from a series of this compound analogues, cheminformatics tools could build a predictive QSAR model to rationalize the observed activities and propose new modifications to enhance therapeutic potential.

Future Directions and Research Perspectives for 4 Phenoxypyrazolo 1,5 a Pyrazine Research

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The advancement of any drug discovery program relies heavily on the accessibility and efficiency of synthetic routes to the core scaffold and its derivatives. For 4-phenoxypyrazolo[1,5-a]pyrazine, future efforts should focus on developing novel synthetic methodologies that improve upon existing procedures, which may be limited in scope or yield. nih.gov

Key areas for development include:

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer improved reaction control, scalability, and often lead to higher yields and shorter reaction times compared to conventional batch processing. nih.gov Microwave-assisted synthesis, in particular, has proven to be a valuable tool for preparing bioactive pyrazolo[1,5-a]pyrimidines. nih.gov

Catalysis-Driven Strategies: The use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, can facilitate the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrazine (B3255129) core. nih.govrsc.org This would enable the rapid generation of diverse chemical libraries essential for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Future synthetic designs should prioritize the use of environmentally benign solvents, reduce energy consumption, and minimize the production of hazardous waste, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Synthetic Methodologies for Fused Pyrazole (B372694) Scaffolds

Methodology Advantages Potential Application for this compound
Cyclocondensation Reactions Well-established, versatile for building the core fused-ring system. mdpi.com Optimization of reaction conditions to improve yields and regioselectivity.
Multicomponent Reactions High atom economy, operational simplicity, rapid library generation. nih.gov Development of novel one-pot procedures for direct synthesis of substituted analogues.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, improved process control. nih.gov Acceleration of key synthetic steps and exploration of new reaction pathways.
Palladium-Catalyzed Cross-Coupling High functional group tolerance, enables late-stage diversification. rsc.org Introduction of diverse aryl and alkyl groups to probe SAR.
Flow Chemistry Enhanced safety, scalability, and reproducibility. Implementation for large-scale synthesis of lead compounds.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The biological profile of the pyrazolo[1,5-a]pyrazine scaffold is significantly underdeveloped compared to its isomeric pyrimidine (B1678525) analogue. The latter exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and kinase inhibitory effects. nih.govnih.govrsc.org This suggests that this compound and its derivatives are likely to possess a similarly rich and diverse range of bioactivities.

Future research should systematically screen these compounds against a wide array of biological targets to uncover their full therapeutic potential. Priority areas for investigation include:

Kinase Inhibition: Given that pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases (e.g., Trk, EGFR, B-Raf), analogues of this compound should be evaluated against diverse kinase panels to identify potential applications in oncology and inflammatory diseases. mdpi.comrsc.org

Antimicrobial and Antiviral Activity: Fused heterocyclic systems are a rich source of anti-infective agents. nih.gov Screening against clinically relevant bacteria, fungi, and viruses could lead to the discovery of novel antimicrobial or antiviral therapeutics.

Central Nervous System (CNS) Disorders: Certain pyrazolo[1,5-a]pyrimidine-based drugs are used for their sedative and anxiolytic properties, indicating potential interactions with CNS targets. researchgate.net Therefore, the this compound scaffold warrants investigation for applications in neurodegenerative diseases and psychiatric disorders.

Inflammatory Pathways: The anti-inflammatory potential of related scaffolds like pyrazolo[1,5-a]quinazolines has been demonstrated through the inhibition of pathways such as NF-κB. mdpi.com Investigating the effects of this compound derivatives on key inflammatory mediators and signaling cascades is a promising research direction.

Integration of Advanced Biological Systems and Organ-on-a-Chip Technologies for Evaluation

To bridge the gap between in vitro assays and clinical outcomes, the evaluation of this compound analogues must incorporate more physiologically relevant testing platforms. Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of a drug's efficacy and toxicity in humans. sciopen.com

The integration of advanced biological systems will be crucial:

Organ-on-a-Chip (OoC) Technology: OoC platforms use microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs like the liver, lung, heart, and kidney. nih.govnih.govmdpi.com Employing these models will allow for a more accurate assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound derivatives. mdpi.com For example, a liver-on-a-chip could be used to study drug metabolism and potential hepatotoxicity, while a multi-organ chip could investigate complex drug interactions. nih.gov

3D Spheroid and Organoid Cultures: These three-dimensional cell culture systems better represent the cell-cell interactions and tissue architecture found in vivo. mdpi.com Testing compounds on tumor spheroids, for instance, can provide more reliable data on anticancer drug penetration and efficacy than traditional monolayer cultures.

Application of Artificial Intelligence and Machine Learning in Rational Design and Optimization

Key applications include:

Generative Models for de Novo Design: AI algorithms can be trained on existing libraries of active compounds to generate novel this compound derivatives with predicted high activity and desirable drug-like properties. tandfonline.com

Predictive Modeling for SAR and ADMET: ML models can be built to predict the biological activity, selectivity, and ADMET properties of virtual compounds. tandfonline.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates and reducing time and cost. researchgate.net

Virtual Screening and Docking: AI-enhanced virtual screening platforms can efficiently dock millions of compounds into the binding site of a biological target, identifying potential hits with the this compound core. nih.gov This approach has already been successfully used to identify pyrazolo[1,5-a]pyrimidine-based inhibitors of the TLR4 pathway. nih.gov

Strategies for Targeted Delivery and Prodrug Development of this compound Analogues

Even a highly potent compound can fail if it has poor physicochemical properties or bioavailability. Future research must address the "drug-like" qualities of this compound derivatives to ensure they can reach their biological target in effective concentrations.

Two key strategies are:

Prodrug Development: A common challenge for heterocyclic compounds is poor aqueous solubility, which can limit administration routes and bioavailability. unisi.it A prodrug approach involves chemically modifying the parent drug with a promoiety that improves solubility or cell permeability. This moiety is later cleaved in vivo to release the active drug. This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their pharmacokinetic profiles and efficacy. unisi.it

Targeted Delivery Systems: To enhance efficacy and minimize off-target toxicity, this compound analogues could be incorporated into targeted delivery systems. This could involve conjugation to antibodies that recognize specific cell surface receptors (antibody-drug conjugates) or encapsulation in nanoparticles that accumulate at the site of disease, such as a tumor.

Comparative Studies with Other Fused Heterocyclic Scaffolds in Medicinal Chemistry

The pyrazolo[1,5-a]pyrazine scaffold is one of many fused heterocyclic systems available to medicinal chemists. nih.gov To establish its value and understand its unique contributions to biological activity, systematic comparative studies are needed.

Future research should involve:

Scaffold-Hopping Analysis: Synthesizing and testing sets of compounds where the this compound core is replaced with other well-known scaffolds (e.g., pyrazolo[1,5-a]pyrimidine (B1248293), imidazo[1,2-a]pyrazine, pyrazolo[3,4-d]pyrimidine) while keeping the peripheral substituents constant. rsc.org

Profiling Biological and Physicochemical Properties: These comparative libraries should be evaluated for their potency, selectivity against target and off-target proteins, and key physicochemical properties (solubility, permeability, metabolic stability).

This approach will provide a clear understanding of the advantages and disadvantages of the pyrazolo[1,5-a]pyrazine core relative to other privileged structures, helping to define its optimal applications in drug design. airo.co.in

Q & A

Q. Table 1: Representative Reaction Conditions

Starting MaterialReagent/ConditionsProduct (Position Modified)Yield
4-Chloro derivative (2a)Silylformamidine (1.5 eq), 70°C, 10h7-Functionalized derivative (3c)71%
Methyl carboxylate (2c)NBS, CCl₄, 80°C3-Bromo derivative (2f)85%

How are pyrazolo[1,5-a]pyrazine derivatives characterized for structural confirmation?

Level: Basic
Methodological Answer:
Characterization relies on:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns. For example, the aldehyde proton in 7-formyl derivatives appears at δ 9.8–10.2 ppm .
  • Elemental Analysis : Validation of C, H, N percentages (e.g., calculated vs. observed values for methyl 3-nitro-7-formyl derivatives: C 48.1% vs. 48.0%) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for 7-((dimethylamino)methyl) derivatives).

What strategies address challenges in functionalizing position 7 of the pyrazolo[1,5-a]pyrazine core?

Level: Advanced
Methodological Answer:
Position 7 is sterically hindered, but effective strategies include:

  • Electron-Withdrawing Groups (EWGs) : Derivatives with 4-cyano or 4-carboxylate groups enhance reactivity at position 7 by polarizing the C–H bond. For instance, 4-cyano derivatives achieve 50% yield in carbene insertion at room temperature .
  • Temperature Optimization : Heating (70–90°C) accelerates reactions; e.g., 4-methoxycarbonyl derivatives react with silylformamidine in 30 minutes at 90°C .
  • Solvent-Free Conditions : Minimizes side reactions, as seen in the synthesis of 7-((dimethylamino)methyl) derivatives .

How can researchers resolve contradictions in spectral data during characterization?

Level: Advanced
Methodological Answer:
Contradictions often arise from impurities or tautomerism. Mitigation steps:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts. For example, recrystallization from hexane improves purity of 7-formyl derivatives .
  • 2D NMR Techniques : 1H13C^1\text{H}-^{13}\text{C} HSQC and HMBC clarify ambiguous signals (e.g., distinguishing aldehyde protons from nitro group artifacts) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., δ 10.1 ppm for formyl groups matches B3LYP/6-311+G(d,p) calculations) .

How do substituents at R1/R2 positions influence biological activity in pyrazolo[1,5-a]pyrazine derivatives?

Level: Advanced
Methodological Answer:
Structure-activity relationships (SAR) are critical:

  • R1 (Hydrophobic Pocket Fit) : Aromatic groups (e.g., phenyl) enhance binding to hydrophobic pockets. Replacing phenyl with ethyl reduces Eis inhibition by 25-fold (IC₅₀: 0.37 µM → 9.25 µM) .
  • R2 (π-π Interactions) : Electron-rich groups (e.g., acetophenone) engage aromatic residues in target proteins. Fluorine substitutions (e.g., para-F) improve metabolic stability without sacrificing affinity .

Q. Table 2: Substituent Effects on Eis Inhibition

R1R2IC₅₀ (µM)Notes
HH0.37Baseline
Hp-F0.28Improved binding
m,p-di-FH1.50Reduced activity

What biological activities are associated with pyrazolo[1,5-a]pyrazine derivatives?

Level: Basic
Methodological Answer:
Key pharmacological properties include:

  • Kinase Inhibition : Derivatives act as ATP-competitive inhibitors for tyrosine kinases (e.g., VEGFR2) .
  • Receptor Modulation : Antagonism of vasopressin V1b and orexin receptors, validated via radioligand binding assays .
  • Antimicrobial Activity : Eis enzyme inhibition in Mycobacterium tuberculosis (IC₅₀ < 1 µM for lead compounds) .

What advanced methodologies enhance synthetic yields of 7-functionalized derivatives?

Level: Advanced
Methodological Answer:
Yield optimization strategies:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48h to 2h for 7-amide derivatives) .
  • Catalytic Systems : Pd/C or CuI catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • In Situ Monitoring : ReactIR or HPLC tracks reaction progress, enabling timely quenching (critical for nitro-group stability) .

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